6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including furan, triazole, and thiadiazine rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole and thiadiazine rings, such as:
- 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs with different substituents on the furan or triazole rings.
- Compounds with similar structural motifs but different heterocyclic cores, such as imidazole or oxadiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H10Cl2N4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H10Cl2N4O2S/c19-11-4-3-10(8-12(11)20)14-5-6-15(26-14)13-9-27-18-22-21-17(24(18)23-13)16-2-1-7-25-16/h1-8H,9H2 |
InChI Key |
SRTYOSBJBGUUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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